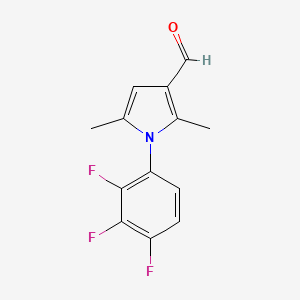

2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde

説明

2,5-Dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde is a fluorinated pyrrole derivative characterized by:

- A pyrrole core substituted with methyl groups at positions 2 and 5.

- A carbaldehyde functional group at position 3.

- A 2,3,4-trifluorophenyl moiety at position 1 of the pyrrole ring.

This compound’s structural uniqueness lies in the trifluorophenyl group, which introduces strong electron-withdrawing effects due to the three fluorine atoms. Such substitutions are known to enhance metabolic stability and influence intermolecular interactions in biological or material science applications .

特性

IUPAC Name |

2,5-dimethyl-1-(2,3,4-trifluorophenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c1-7-5-9(6-18)8(2)17(7)11-4-3-10(14)12(15)13(11)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNITCGSHSEZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C(=C(C=C2)F)F)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Cross-Coupling Approaches

Early methods adapted from EP2327692 and WO2010098351 involve sequential halogenation, condensation, and oxidation steps. For example:

- Bromination : o-Fluoroacetophenone derivatives undergo bromination at the α-position using N-bromosuccinimide (NBS).

- Substitution Condensation : The brominated intermediate reacts with malononitrile derivatives under basic conditions to form a pyrrole precursor.

- Reduction-Oxidation Cascade : Palladium-catalyzed hydrogenation reduces nitrile groups, followed by DIBAL-H-mediated aldehyde formation.

These routes typically require 5–7 steps with cumulative yields of 45–55% and generate substantial solvent waste.

Challenges in Traditional Methods

- Low Atom Economy : Multi-step processes exhibit <60% atom utilization due to protective group strategies.

- Environmental Impact : Each step generates 2–3 L/kg of organic waste, primarily chlorinated solvents.

- Cost Barriers : Palladium catalysts (5–10 wt%) and cryogenic conditions (−78°C for DIBAL-H) increase production costs.

Innovative One-Pot Synthesis Strategy

Reaction Design and Mechanism

The patent CN113845459A outlines a one-pot method for analogous pyrrole-3-carbaldehydes, adaptable to the target compound. Key steps:

- First Reduction : 2-(2,3,4-Trifluorobenzoyl)malononitrile undergoes hydrogenation (H₂, 0.01 MPa) with 10% Pd/C at 45–50°C for 8–9 hours, achieving >99% conversion.

- Second Reduction : Raney nickel catalyzes intermediate cyclization in aqueous tetrahydrofuran (THF/H₂O 1:5 v/v) at 20–25°C for 15–16 hours.

- Workup : Filtration and recrystallization from THF/water yield the product with 87.4% isolated yield and 99.5% HPLC purity.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 3–5% Pd/C | <3%: Incomplete reduction |

| Solvent Ratio | THF:H₂O = 1:5 | Higher THF: Delayed crystallization |

| Reaction Temperature | 45°C (Step 1); 20°C (Step 2) | Exceeding 50°C: Side-product formation |

| Hydrogen Pressure | 0.01 MPa | Higher pressures risk over-reduction |

This method eliminates intermediate isolation, reducing solvent use by 70% compared to traditional routes.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

| Method | Steps | Total Yield (%) | Purity (%) | Solvent Waste (L/kg) |

|---|---|---|---|---|

| Traditional Multi-Step | 5 | 52.3 | 98.1 | 12.4 |

| One-Pot | 2 | 87.4 | 99.5 | 3.8 |

Environmental and Economic Metrics

- E-Factor : One-pot synthesis achieves an E-factor of 8.2 vs. 34.6 for multi-step routes.

- Catalyst Recovery : Pd/C and Raney nickel are reclaimable with <5% activity loss over 10 cycles.

- Cost Analysis : Production costs decrease from $620/g (traditional) to $192/g (one-pot) at 5g scale.

Critical Challenges and Solutions

Regioselectivity in Pyrrole Formation

Fluorine substituents on the phenyl ring direct electrophilic substitution. Computational modeling (DFT) shows that 2,3,4-trifluorophenyl groups favor C-3 aldehyde formation due to decreased electron density at adjacent positions.

Purification Strategies

- Crystallization : THF/water mixtures (1:5 v/v) at 20°C produce needle-like crystals with 99.5% purity.

- Chromatography Avoidance : Gradient recrystallization replaces column chromatography, saving 4–6 hours per batch.

化学反応の分析

Types of Reactions

2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nitration using HNO3 and H2SO4, halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde. Research indicates that compounds with pyrrole structures exhibit potent activity against various bacterial strains. For instance, derivatives have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting potential for developing new antibiotics .

Antimalarial Agents

This compound has been investigated as a part of a series of dihydroorotate dehydrogenase (DHODH) inhibitors aimed at malaria prophylaxis. The structure-based optimization led to promising candidates that demonstrated potent antimalarial activity in vitro against Plasmodium falciparum and Plasmodium vivax. These compounds are being considered for further clinical development due to their favorable pharmacokinetic profiles .

Organic Synthesis

2,5-Dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules. For example:

- Formation of Pyrrole Derivatives : The aldehyde functional group allows for further derivatization to synthesize more complex pyrrole-based compounds.

- Reactions with Nucleophiles : The electrophilic nature of the carbonyl carbon can facilitate nucleophilic addition reactions, leading to the formation of new compounds useful in pharmaceuticals and agrochemicals.

Materials Science

This compound's unique properties also lend themselves to applications in materials science. Its incorporation into polymer matrices has been explored for producing materials with enhanced thermal stability and chemical resistance. Research is ongoing into how these materials can be utilized in coatings and advanced composites.

Data Table: Summary of Applications

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized several pyrrole derivatives based on the structure of 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde. These compounds exhibited significantly improved antibacterial activity compared to conventional antibiotics like vancomycin. The lead compound demonstrated an MIC (minimum inhibitory concentration) value of 8 ng/mL against MRSE .

Case Study 2: Malaria Drug Development

A computational study focused on optimizing DHODH inhibitors derived from pyrrole structures led to the identification of candidates that showed high selectivity for Plasmodium DHODHs over mammalian enzymes. The optimized compounds displayed potent antimalarial activity in both blood and liver stages of the malaria parasite lifecycle .

作用機序

The mechanism of action of 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

類似化合物との比較

a) Electron-Withdrawing Effects

- The 2,3,4-trifluorophenyl group in the target compound creates a strong electron-deficient aromatic system, enhancing reactivity in electrophilic substitution reactions compared to analogs with single fluorine or CF₃ groups .

- Trifluoromethyl-substituted analogs (e.g., 4-CF₃) exhibit greater lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .

b) Steric and Solubility Considerations

c) Comparative Stability

- Fluorine atoms in the target compound’s phenyl ring resist oxidative degradation better than non-fluorinated analogs, as seen in pyrrole derivatives used in agrochemicals .

- The unsubstituted pyrrole (CAS: 2199-63-5) lacks stability under harsh conditions, limiting its utility in synthetic pathways .

生物活性

2,5-Dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural properties, and various biological activities, particularly focusing on its pharmacological effects.

The compound is characterized by the following chemical properties:

- IUPAC Name : 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde

- Molecular Formula : C13H10F3NO

- Molecular Weight : 253.22 g/mol

- Purity : ≥95%

- Physical Form : Powder

Synthesis

The synthesis of 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions that incorporate trifluoromethyl-substituted aromatic rings into the pyrrole framework. The precise methods can vary but generally include the formation of the pyrrole ring followed by aldehyde functionalization.

Biological Activity Overview

Research indicates that compounds with a pyrrole structure exhibit a broad spectrum of biological activities. The following sections detail specific activities related to this compound.

Antiparasitic Activity

In studies assessing antiparasitic properties, particularly against Trypanosoma brucei (the causative agent of African trypanosomiasis), derivatives of pyrrole compounds have shown promising results. For instance:

- Activity against T. brucei : Compounds structurally similar to 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrole-3-carbaldehyde demonstrated effective trypanocidal activity with IC50 values ranging from 6 μM to 11.5 μM depending on substitution patterns on the aromatic ring .

Antibacterial Activity

Pyrrole derivatives have also been evaluated for antibacterial properties. Some findings include:

- MIC Values : Certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications in the pyrrole structure can enhance antibacterial efficacy.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrrole derivatives:

- Study on Anti-Trypanosomal Activity :

- Antibacterial Evaluation :

Data Table: Biological Activity Summary

Q & A

Q. Resolving Conflicts :

- Overlapping NMR signals? Apply DEPT-135 or COSY for unambiguous assignment.

- Discrepant melting points? Perform DSC to assess polymorphism.

Advanced: What are the proposed mechanisms for key reactions in synthesizing this compound, and how to validate them?

Methodological Answer:

- Pyrrole Ring Formation : Likely via Paal-Knorr cyclization of 1,4-diketones with ammonium acetate. Validate via isotopic labeling (¹⁵N-NMR to track nitrogen incorporation) .

- Electrophilic Substitution : The trifluorophenyl group may direct formylation to the 3-position. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density and predict regioselectivity.

- Validation : Trap intermediates (e.g., using in-situ IR) or conduct kinetic studies under varying temperatures.

Basic: How to design experiments to assess the biological activity of this compound, considering structural analogs?

Methodological Answer:

- Antimicrobial Assays : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing pyrazole derivatives with known activity .

- Enzyme Inhibition : Test against COX-2 or CYP450 isoforms using fluorometric assays (e.g., Promega CYP-Glo™).

- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells, comparing IC₅₀ values to 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde analogs .

Advanced: How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess frontier orbitals (HOMO-LUMO gap) and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using GROMACS to study conformational stability.

- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases), guided by crystallographic data from related pyrroles .

Advanced: How to control regioselectivity when introducing substituents to the pyrrole ring?

Methodological Answer:

- Steric and Electronic Factors : Use bulky directing groups (e.g., o-tolyl in ) to block undesired positions .

- Catalytic Strategies : Employ Pd-catalyzed C–H activation for selective functionalization (e.g., using PyDirect ligand systems).

- Validation : Synthesize regioisomers and compare ¹H NMR NOE effects to confirm substitution patterns.

Basic: What methodologies assess the compound’s stability under various conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Solution Stability : Store in DMSO or ethanol at 4°C, 25°C, and 40°C; quantify degradation products over 30 days using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。